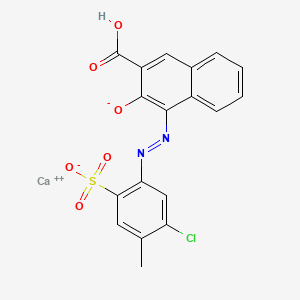

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“C.I. Pigment Red 48, calcium salt (1:1)” is a type of anionic organic pigment . It is commercially available as the calcium salt and is often used in various applications such as in the standard color of gravure ink .

Synthesis Analysis

The synthesis of “C.I. Pigment Red 48, calcium salt (1:1)” involves a process known as diazotisation/azo coupling/salt formation . The process involves the transformation of sodium nitrite into nitrous acid using hydrochloric acid, followed by the addition of calcium chloride to insolubilize the synthesized azo dye .Molecular Structure Analysis

The molecular structure of “C.I. Pigment Red 48, calcium salt (1:1)” is the monohydrated calcium salt of 1- (2-sulpho-4-methylphenylazo)-2-hydroxynaphthalen-3-carboxylic acid .Chemical Reactions Analysis

The compound is transformed into a water-insoluble calcium salt form during “lake” formation, by replacement of the two sodium cations with divalent calcium cations . The amount of CaCl2 influences the Na-to-Ca metal-exchange process .Physical and Chemical Properties Analysis

“C.I. Pigment Red 48, calcium salt (1:1)” shows a blue light, red-blue-red tone . It is used as the standard color of gravure ink .Scientific Research Applications

Thermo- and Photostability Enhancement C.I. Pigment Red 48, specifically the calcium salt form, has been studied for its thermo- and photostability properties when intercalated into layered double hydroxides (LDHs). The intercalation process significantly improves the thermal stability of the pigment, allowing it to withstand temperatures up to 300°C without significant changes in its spectral properties. This process also enhances the pigment's photostability under UV light exposure, making it much more resistant to photodegradation compared to its pristine form. These improvements make the pigment more suitable for applications requiring high stability under varying environmental conditions (Guo et al., 2004).

Environmentally Friendly Inorganic Pigments Research has been conducted on creating novel, environmentally friendly inorganic red pigments based on calcium bismuth oxides. These pigments, offering a vivid red color, provide an attractive alternative to conventional pigments by being composed of nontoxic and safe elements. Such developments highlight the potential of C.I. Pigment Red 48 derivatives in producing safer colorants for various applications (Wendusu et al., 2015).

Applications in Electrophoretic Displays C.I. Pigment Red 48 has been explored for use in electrophoretic displays (EPDs) through the synthesis of composite particles with polyethylene (PE). These modified pigments exhibit enhanced dispersity and electrophoretic mobilities, contributing to improved performance in EPD devices. The ability to achieve high contrast ratios in red-white electrophoretic fluids demonstrates the pigment's utility in the development of advanced display technologies (Li et al., 2016).

Corrosion Inhibition Novel pigments based on cross-linked sulphonated polystyrene (CSP), exchanged with calcium(II) and zinc(II), have been utilized as smart release corrosion inhibitor pigments. When applied in polymer coatings on galvanized steel surfaces, these pigments significantly retard the rate of cathodic disbondment. This innovative application demonstrates the potential of C.I. Pigment Red 48 derivatives in enhancing the durability and lifespan of metal surfaces (Williams et al., 2012).

Advanced Coloring and Coating Applications The versatility of C.I. Pigment Red 48 series lakes extends to various domains such as plastics, printing inks, powder coatings, ink-jet inks, electrostatic images, and color filters. The continuous development of applications underscores the adaptability of this pigment in meeting specific industrial requirements through surface modification and other enhancement techniques (Wang Shirong, 2005).

Safety and Hazards

Mechanism of Action

This compound is a type of pigment, specifically a red pigment used in various applications . Pigments like this are typically used for their color properties and don’t usually have a biological target or mechanism of action in the same way that a drug or bioactive compound might. They are often used in industries such as paints, plastics, printing inks, and textiles for coloring purposes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of C.I. Pigment Red 48, calcium salt (1:1) involves the reaction between a diazonium salt and a coupling component in the presence of calcium hydroxide.", "Starting Materials": [ "4-nitrobenzenediazonium chloride", "2-naphthol", "calcium hydroxide", "water" ], "Reaction": [ "Prepare a solution of 4-nitrobenzenediazonium chloride in water.", "Add a solution of calcium hydroxide to the diazonium salt solution to form a suspension.", "Add 2-naphthol to the suspension and stir the mixture for several hours.", "Filter the resulting precipitate and wash it with water.", "Dry the pigment at room temperature." ] } | |

CAS No. |

7023-61-2 |

Molecular Formula |

C18H13CaClN2O6S |

Molecular Weight |

460.9 g/mol |

IUPAC Name |

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |

InChI Key |

PHFMCOUQHQMESB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca] |

| 7023-61-2 | |

physical_description |

DryPowder; DryPowder, Liquid; OtherSolid, Liquid; PelletsLargeCrystals, Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)